molecular formula C15H9Cl2FN4S B12030878 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 676443-43-9

4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12030878
CAS No.: 676443-43-9
M. Wt: 367.2 g/mol
InChI Key: HKVLCMDYHBXMPJ-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a dichlorobenzylidene group, and a fluorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dichlorobenzylidene and fluorophenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,3-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((2,3-Dichlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2,3-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorophenyl group in 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This fluorine substitution can significantly impact the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for further research and development.

Properties

CAS No.

676443-43-9

Molecular Formula

C15H9Cl2FN4S

Molecular Weight

367.2 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl2FN4S/c16-12-3-1-2-10(13(12)17)8-19-22-14(20-21-15(22)23)9-4-6-11(18)7-5-9/h1-8H,(H,21,23)/b19-8+

InChI Key

HKVLCMDYHBXMPJ-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.